An In-depth Technical Guide to 2-Amino-5-bromobenzophenone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-5-bromobenzophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Amino-5-bromobenzophenone, a key intermediate in the synthesis of various pharmaceutical compounds.
Core Chemical Properties and Structure
2-Amino-5-bromobenzophenone is a substituted benzophenone (B1666685) that serves as a fundamental building block in organic synthesis. Its chemical structure features a benzophenone core with an amino group at the 2-position and a bromine atom at the 5-position of one of the phenyl rings.
Structure:
The IUPAC name for this compound is (2-amino-5-bromophenyl)(phenyl)methanone. The molecule consists of a central ketone functional group connecting two phenyl rings. One of the rings is substituted with both an amine (-NH2) group and a bromine (-Br) atom.
Appearance: It is typically a yellow to pale-yellow or off-white crystalline powder.[1]
Physicochemical Data
A summary of the key quantitative data for 2-Amino-5-bromobenzophenone is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (2-amino-5-bromophenyl)(phenyl)methanone | [2][3] |
| Synonyms | 2-Benzoyl-4-bromoaniline, 5-Bromo-2-aminobenzophenone | [1] |
| CAS Number | 39859-36-4 | [1][3] |
| Molecular Formula | C₁₃H₁₀BrNO | [1][3] |
| Molecular Weight | 276.13 g/mol | [2][3] |
| Melting Point | 109-113 °C / 111.0-115.0 °C | [4] |
| Boiling Point (Predicted) | 424.6 ± 35.0 °C | |
| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL | [5] |
| Appearance | Yellow to pale-yellow crystalline powder | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 2-Amino-5-bromobenzophenone are crucial for its application in research and development.
Synthesis of 2-Amino-5-bromobenzophenone
Method 1: Bromination of 2-Aminobenzophenone (B122507)
This method involves the direct bromination of 2-aminobenzophenone using N-bromosuccinimide (NBS).
-
Materials: 2-aminobenzophenone, N-bromosuccinimide (NBS), dichloromethane (B109758) (DCM), water, saturated brine solution, anhydrous sodium sulfate (B86663), petroleum ether, ethyl acetate (B1210297).
-
Procedure:
-
Dissolve 2-aminobenzophenone (e.g., 5 g, 25.35 mmol) in dichloromethane (60 mL) in a round-bottom flask.
-
Cool the solution to -10 °C with stirring.
-
Add N-bromosuccinimide (e.g., 4.74 g, 26.62 mmol) portion-wise to the cooled solution.
-
Continue stirring the reaction mixture at -10 °C for 2 hours.
-
After the reaction is complete, add water (30 mL) to the mixture.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by silica (B1680970) gel column chromatography.
-
Method 2: From 5-Bromo-3-phenyl-2,1-benzisoxazole (B1620240)
This alternative synthesis route utilizes a benzisoxazole derivative.[6]
-
Materials: 5-Bromo-3-phenyl-2,1-benzisoxazole, zinc dust, acetic acid, water, methylene (B1212753) chloride, 10% sodium hydroxide (B78521) solution, sodium sulfate.[6]
-
Procedure:
-
Combine 5-bromo-3-phenyl-2,1-benzisoxazole (e.g., 7.5 g, 28.6 mmol), water (14.6 mL), and zinc dust (9.3 g, 143 mmol) in a reaction vessel.[6]
-
Add acetic acid (8.6 mL, 143 mmol) to the mixture.[6]
-
Stir and heat the mixture at 80 °C for 90 minutes.[6]
-
After cooling to room temperature, extract both the liquid and solid portions of the reaction mixture with methylene chloride.[6]
-
Wash the combined methylene chloride solutions once with 10% sodium hydroxide solution and then several times with water.[6]
-
Dry the organic layer with sodium sulfate and evaporate the solvent to yield the product.[6]
-
Purification Protocol
Purification of the crude 2-Amino-5-bromobenzophenone is typically achieved by silica gel column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate (e.g., starting from a v/v ratio of 20:1 and gradually increasing the polarity to 10:1) is commonly used as the eluent.[1]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20:1 petroleum ether/ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 2-Amino-5-bromobenzophenone as a yellow solid.
-
Applications in Drug Development
2-Amino-5-bromobenzophenone is a crucial intermediate in the synthesis of various psychoactive substances, particularly benzodiazepines. Its primary application lies in its role as a precursor for the synthesis of designer drugs such as bromazolam.[7]
Synthesis of Bromazolam
The synthesis of bromazolam from 2-Amino-5-bromobenzophenone is a multi-step process that highlights the utility of this precursor. The initial step involves the acylation of the amino group of 2-Amino-5-bromobenzophenone with chloroacetyl chloride.[6][8] This is followed by a cyclization reaction to form the diazepine (B8756704) ring, and subsequent addition of a triazole ring to yield the final bromazolam structure.[6][8]
Biological Activity
Current scientific literature primarily focuses on the role of 2-Amino-5-bromobenzophenone as a synthetic intermediate. There is limited information available on the direct biological or pharmacological activity of this compound itself. Its significance in the context of drug development is predominantly as a precursor to pharmacologically active molecules. The biological effects of interest are typically associated with the final products synthesized from this starting material. For instance, derivatives of the closely related 2-amino-5-chlorobenzophenone (B30270) have been investigated for skeletal muscle relaxant properties.[9]
Safety and Handling
2-Amino-5-bromobenzophenone is classified as harmful and an irritant.[1][3][4][10][11]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][11]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.[10][11]
-
Use only in a well-ventilated area.[11]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[11]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.[11]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep in a dark place under an inert atmosphere.[10]
Conclusion
2-Amino-5-bromobenzophenone is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its primary importance in the scientific and pharmaceutical community is derived from its role as a key starting material in the synthesis of various organic compounds, most notably designer benzodiazepines. The experimental protocols for its synthesis and purification are well-established, enabling its consistent production for research and development purposes. While the direct biological activity of 2-Amino-5-bromobenzophenone is not extensively documented, its utility as a precursor continues to make it a compound of significant interest to medicinal chemists and drug development professionals.
References
- 1. guidechem.com [guidechem.com]
- 2. cdn.who.int [cdn.who.int]
- 3. 2-Amino-5-bromobenzophenone | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromobenzophenone, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Amino-5-bromo-2'-fluorobenzophenone [webbook.nist.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. caymanchem.com [caymanchem.com]
- 8. Bromazolam - Wikipedia [en.wikipedia.org]
- 9. arabjchem.org [arabjchem.org]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
